molecular formula C13H15N3 B8700429 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile CAS No. 17380-42-6

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile

Cat. No.: B8700429
CAS No.: 17380-42-6
M. Wt: 213.28 g/mol
InChI Key: DSNBRTOYUJFTAH-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring substituted with a dimethylaminoethyl group and a carbonitrile group.

Properties

CAS No.

17380-42-6

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C13H15N3/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13/h3-4,7,9,15H,5-6H2,1-2H3

InChI Key

DSNBRTOYUJFTAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with dimethylaminoethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype . This interaction modulates various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be compared with other indole derivatives such as dimethyltryptamine and indole-3-acetic acid:

This compound stands out due to its unique combination of a dimethylaminoethyl group and a carbonitrile group, which imparts distinct chemical and biological properties.

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